3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Description
Properties
IUPAC Name |
3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJVVFOJMOHFRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50869604 | |
| Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50869604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116539-56-1 | |
| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN1J3TV06Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Catalytic Hydrogenation of 3-Methylamino-1-(2-thienyl)-1-propanone
The reduction of 3-methylamino-1-(2-thienyl)-1-propanone to the corresponding alcohol is a foundational method. Palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) at 25–50°C is commonly employed, yielding 85–92% of the racemic alcohol. Critical parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst Loading | 5–10 wt% Pd/C | Higher loading accelerates reaction but risks over-reduction |
| Temperature | 30–40°C | Elevated temps reduce ee due to racemization |
| Solvent | Methanol/EtOAc | Methanol enhances hydrogen solubility |
Side reactions, such as over-reduction to 1-(thiophen-2-yl)propan-1-ol, are mitigated by controlling hydrogen pressure (<2 atm) and reaction time (<6 hours). Post-reduction purification via fractional distillation or crystallization in hexane/ethyl acetate mixtures achieves 98–99% chemical purity .
Enzymatic Resolution of Racemic Alcohol
Enantioselective synthesis is achieved through enzymatic resolution. Burkholderia plantarii lipase demonstrates high specificity for the (R)-enantiomer, enabling kinetic resolution of racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol. Key data:
| Enzyme | Substrate | ee (%) | Yield (%) | Conditions |
|---|---|---|---|---|
| Burkholderia plantarii | 3-Chloro derivative | 99.2 | 45 | pH 7.0, 30°C, 24 hrs |
| Candida antarctica B | Acylated intermediate | 98.5 | 48 | TBAB, 40°C, 18 hrs |
The process involves acylation with vinyl acetate, followed by lipase-catalyzed hydrolysis. The (S)-enantiomer remains unreacted, isolated with 99% ee after column chromatography . Drawbacks include moderate yields (40–50%) and the need for stoichiometric enzyme loads, increasing production costs .
Chemoenzymatic Synthesis via Acyl Transfer
Combining chemical and enzymatic steps, this method uses Candida antarctica lipase B (CAL B) for asymmetric acyl transfer. The racemic alcohol is treated with isopropenyl acetate in tert-butyl methyl ether, yielding enantiomerically pure (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Acylation | Isopropenyl acetate, 25°C | 95% conversion in 12 hrs |
| Enzymatic resolution | CAL B, TBAB, 35°C | 98% ee, 50% yield |
| Deacylation | KOH/MeOH, 50°C | >99% purity, isolated via extraction |
This approach avoids racemization but requires additional steps to remove the acyl group, complicating scale-up .
Industrial-Scale Production via Chiral Resolution
Pharmaceutical manufacturers prioritize scalable methods. A patented process (EP2060559A1) involves:
-
Acylation : Racemic 3-chloro-1-(thiophen-2-yl)propan-1-ol reacts with phthalic anhydride in pyridine at 60–65°C, forming a semiester .
-
Chiral Resolution : The semiester is treated with (S)-α-methylbenzylamine, precipitating the (S)-enantiomer salt with 98% ee .
-
Amination : The resolved alcohol reacts with methylamine in methanol under phase-transfer conditions (tetrabutylammonium bromide), yielding 74% of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol .
| Step | Temperature (°C) | Time (hrs) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Acylation | 60–65 | 4 | 92 | – |
| Resolution | 25 | 24 | 85 | 98 |
| Amination | 50 | 12 | 74 | 99 |
This method balances cost and efficiency, though it generates stoichiometric waste from resolving agents .
Retromichael/Michael Reaction for Ketone Intermediate
A novel route (US7259264B2) synthesizes the ketone precursor via retromichael/Michael reaction. 3-Dimethylamino-1-(2-thienyl)-1-propanone reacts with excess methylamine (5 eq) in ethanol at 50°C, yielding 3-methylamino-1-(2-thienyl)-1-propanone in 78% yield . Subsequent hydrogenation with Raney nickel at 30°C produces the alcohol with 89% ee .
| Reaction | Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Retromichael/Michael | EtOH, 50°C, 8 hrs | 78 | – |
| Hydrogenation | Raney Ni, H₂ (1 atm), 30°C | 85 | 89 |
This method bypasses enzymatic steps but requires careful control of methylamine stoichiometry to prevent side reactions .
Comparative Analysis of Preparation Methods
| Method | Yield (%) | ee (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 85–92 | Racemic | High | 120–150 |
| Enzymatic Resolution | 40–50 | 99.2 | Moderate | 300–400 |
| Chemoenzymatic | 50 | 98.5 | Low | 500–600 |
| Industrial Resolution | 74 | 99 | High | 200–250 |
| Retromichael/Michael | 78 | 89 | Moderate | 180–220 |
Enzymatic methods excel in enantiopurity but suffer from high costs. Industrial resolution offers the best balance for large-scale production, while catalytic hydrogenation is optimal for non-chiral applications .
Chemical Reactions Analysis
Types of Reactions
3-Methylamino-1-(2-thienyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 3-Methylamino-1-(2-thienyl)-1-propanone.
Reduction: The ketone form can be reduced back to the alcohol using catalytic hydrogenation.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3-Methylamino-1-(2-thienyl)-1-propanone.
Reduction: 3-Methylamino-1-(2-thienyl)-1-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antidepressant Activity
One of the most notable applications of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is as an intermediate in the synthesis of duloxetine, a well-known antidepressant used to treat major depressive disorder and generalized anxiety disorder. Duloxetine functions as a serotonin-norepinephrine reuptake inhibitor (SNRI), enhancing mood and alleviating anxiety symptoms. The compound's structure allows it to interact effectively with neurotransmitter systems in the brain .
Research and Analytical Applications
The compound is also utilized in various research contexts, particularly in studying its effects on neuronal signaling pathways. It has been linked to investigations into GPCR (G protein-coupled receptor) activities, which play a crucial role in mediating cellular responses to hormones and neurotransmitters. This makes it valuable for exploring new therapeutic avenues in neuropharmacology .
Mechanistic Insights
Research indicates that this compound exhibits several biological activities:
- Neuronal Signaling : It has been shown to influence pathways related to neuronal signaling, potentially affecting mood regulation and cognitive functions.
- Anti-infection Properties : Preliminary studies suggest that this compound may have anti-infective properties, making it a candidate for further exploration in infectious disease contexts .
These activities are crucial for understanding how modifications to the compound's structure can enhance its efficacy or reduce side effects.
Case Studies and Research Findings
Several studies have documented the effectiveness of compounds related to this compound:
Mechanism of Action
The mechanism of action of 3-Methylamino-1-(2-thienyl)-1-propanol is primarily related to its role as an intermediate in the synthesis of pharmaceuticals. In the case of duloxetine, the compound undergoes further chemical transformations to produce the active drug, which inhibits the reuptake of serotonin and norepinephrine in the brain. This leads to increased levels of these neurotransmitters, thereby exerting an antidepressant effect .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol with structurally or functionally related compounds.
Structural Analogs
Functional and Pharmacological Differences
Enantiomeric Activity : The (S)-enantiomer is pharmacologically active in Duloxetine synthesis, while the (R)-enantiomer is an inactive impurity requiring removal .
Substituent Effects: Dimethylation (C9H15NOS) increases lipophilicity but reduces SNRI activity compared to the parent compound .
Positional Isomerism : Methiopropamine, a positional isomer with a propan-2-amine backbone, exhibits stimulant properties due to structural mimicry of amphetamines .
Ketone vs. Alcohol : The ketone derivative lacks the hydroxyl group critical for Duloxetine’s SNRI activity, limiting its use to synthetic intermediates .
Research and Industrial Relevance
- Pharmaceutical Intermediates : The (S)-enantiomer’s role in Duloxetine synthesis underscores its industrial importance, with patents highlighting scalable enzymatic processes .
- Impurity Profiling : The (R)-enantiomer is monitored as a critical impurity (CAS 116539-57-2) in Duloxetine batches to ensure drug safety .
Biological Activity
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, also known as (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a compound with notable biological activity, particularly in the context of pharmacology. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The molecular formula of this compound is CHNOS, with a molecular weight of 171.26 g/mol. The compound features a thiophene ring, which contributes to its unique biological properties. The synthesis often involves nucleophilic aromatic substitution reactions, leading to various derivatives that exhibit enhanced biological activities .
Antidepressant Properties
This compound is structurally related to duloxetine, a well-known antidepressant. Research indicates that it may possess similar mechanisms of action, primarily through the inhibition of serotonin and norepinephrine reuptake. This activity can contribute to its potential use in treating depression and anxiety disorders .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:
| Bacterial Strain | MIC (μM) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results suggest that this compound could be a candidate for developing new antibacterial agents .
Case Studies
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of this compound in animal models. Results showed significant reductions in immobility time in the forced swim test, indicating potential antidepressant activity comparable to established SSRIs (Selective Serotonin Reuptake Inhibitors) .
Case Study 2: Antibacterial Testing
In another investigation, the compound was tested against resistant strains of bacteria. It demonstrated substantial antibacterial activity with lower MIC values than traditional antibiotics like tetracycline, suggesting its potential as a new treatment option for antibiotic-resistant infections .
The proposed mechanism involves dual action on neurotransmitter systems and bacterial cell wall synthesis:
- Neurotransmitter Reuptake Inhibition : Similar to duloxetine, it inhibits the reuptake of serotonin and norepinephrine, enhancing mood regulation.
- Bacterial Cell Disruption : The thiophene moiety may interact with bacterial membranes or enzymes critical for cell wall synthesis, leading to cell lysis.
Q & A
Q. What are the established synthetic routes for 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, and how do they compare in yield and purity?
The compound is synthesized via reduction of 3-chloro-1-(thiophen-2-yl)propan-1-one using NaBH₄, yielding a mixture of 3-chloro-1-(thiophen-2-yl)propan-1-ol and 1-(thiophen-2-yl)propan-1-ol. Subsequent enzymatic resolution with lipases (e.g., CAL B) achieves enantioselectivity. Key challenges include controlling byproducts like 1-(thiophen-2-yl)propan-1-ol during reduction, which requires careful optimization of reaction conditions (e.g., solvent, temperature) . Comparatively, chemoenzymatic methods using Burkholderia plantarii lipase for kinetic resolution show higher enantiomeric excess (>99% ee) but require additional steps for acyl group removal .
Q. How is this compound characterized structurally and spectroscopically?
Structural characterization employs techniques such as NMR (¹H/¹³C), IR, and X-ray crystallography. For example, a 2022 study combined spectroscopic analysis with density functional theory (DFT) calculations to confirm the compound’s geometry and intramolecular hydrogen bonding, which stabilizes its conformation. Key spectral markers include the thiophene ring protons (δ 6.8–7.4 ppm) and the hydroxyl proton (δ 4.2 ppm) .
Q. What is the role of this compound in synthesizing duloxetine, and what are the critical reaction parameters?
It serves as a key chiral intermediate in duloxetine synthesis. The (S)-enantiomer undergoes arylation with 1-fluoronaphthalene using NaNH₂/DMSO as a base-solvent system, achieving <0.5% R-isomer contamination. Critical parameters include reaction temperature (optimized at 50–60°C) and stoichiometric control of methylamine to prevent side reactions .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be optimized using biocatalysts?
Lipase-mediated kinetic resolution is preferred for enantioselectivity. Burkholderia plantarii lipase catalyzes the acylation of rac-3-chloro-1-(thiophen-2-yl)propan-1-ol with succinic anhydride, yielding (R)-semiester and leaving (S)-alcohol unreacted. The (S)-alcohol is then methylaminated. Key optimizations include solvent choice (toluene or 1,4-dioxane), water activity control, and enzyme immobilization to enhance reusability .
Q. What analytical methods are used to detect and quantify impurities in duloxetine derived from this intermediate?
HPLC with UV detection (λ = 230 nm) is standard. Impurities like this compound and its naphthol derivatives are monitored using a C18 column (5 µm, 250 × 4.6 mm) with a gradient elution of acetonitrile/water (0.1% TFA). Limits of detection (LOD) for unspecified impurities are ≤0.15% .
Q. How do computational methods (e.g., molecular docking) predict the compound’s interactions with biological targets?
Docking studies using GOLD software reveal its binding affinity to serotonin and norepinephrine transporters. The thiophene ring engages in π-π stacking with Trp⁵⁹⁸, while the hydroxyl group forms hydrogen bonds with Asp¹⁵⁸. Flexibility in the methylamino side chain allows adaptation to receptor conformations .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Discrepancies often arise from byproduct formation during reduction (e.g., 1-(thiophen-2-yl)propan-1-ol). Systematic analysis via GC-MS or LC-MS identifies side products, while DOE (Design of Experiments) optimizes variables like NaBH₄ stoichiometry and reaction time. For example, reducing NaBH₄ from 2.0 to 1.2 equivalents minimizes over-reduction .
Q. How do solvent polarity and catalyst choice influence the stereochemical outcome of the synthesis?
Polar aprotic solvents (e.g., DMSO) stabilize transition states in arylation reactions, favoring (S)-enantiomer retention. In enzymatic resolutions, hydrophobic solvents (e.g., hexane) improve lipase activity by reducing water interference. Catalyst screening (e.g., CAL B vs. Pseudomonas sp. lipase) shows CAL B provides higher enantioselectivity (E > 200) .
Methodological Guidelines
- Synthesis Optimization : Prioritize enzymatic methods for enantiopure yields; validate with chiral HPLC.
- Analytical Validation : Use orthogonal techniques (e.g., NMR + DFT) for structural confirmation.
- Data Interpretation : Apply multivariate analysis to reconcile yield discrepancies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
